molecular formula C11H14N2OS B12978195 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cat. No.: B12978195
M. Wt: 222.31 g/mol
InChI Key: XSQFHVZPHREEMH-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an isobutyl group at position 1, a thiophen-2-yl group at position 3, and a hydroxyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-ylmethanamine
  • 1-Isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine

Uniqueness: 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C11H14N2OS/c1-8(2)7-13-11(14)6-9(12-13)10-4-3-5-15-10/h3-6,8,12H,7H2,1-2H3

InChI Key

XSQFHVZPHREEMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C2=CC=CS2

Origin of Product

United States

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